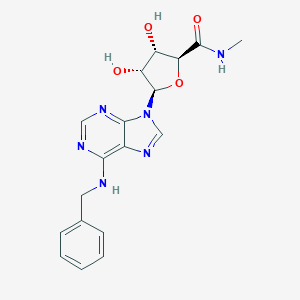
Pexiganan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pexiganan is a synthetic antimicrobial peptide that is an analog of magainin, a peptide originally isolated from the skin of the African clawed frog. It exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is primarily used in the treatment of diabetic foot ulcers due to its potent antimicrobial properties .
準備方法
合成経路と反応条件: ペキシガナンは、固相ペプチド合成 (SPPS) を使用して合成されます。これは、成長中のペプチド鎖にアミノ酸を逐次的に添加できる方法です。このプロセスには、以下の手順が含まれます。
最初のアミノ酸の付着: 固体樹脂に。
脱保護: アミノ酸の保護基の。
カップリング: ジシクロヘキシルカルボジイミド (DCC) またはベンゾトリアゾール-1-イルオキシトリス (ジメチルアミノ) ホスホニウムヘキサフルオロリン酸 (BOP) などのカップリング試薬を使用して、次のアミノ酸を。
繰り返し: 目的のペプチド配列が得られるまで、脱保護とカップリングの手順を。
切断: 樹脂からのペプチドの切断と、トリフルオロ酢酸 (TFA) を含む典型的な切断カクテルを使用して側鎖保護基の除去。
工業的生産方法: ペキシガンの工業的生産には、大規模 SPPS が含まれ、その後、高性能液体クロマトグラフィー (HPLC) を使用して精製を行い、ペプチドの純度を保証します。 精製されたペプチドはその後凍結乾燥され、安定した乾燥した形態で得られます .
3. 化学反応解析
反応の種類: ペキシガナンは、以下を含むさまざまな化学反応を起こします。
酸化: ペキシガナンは酸化されて、システイン残基間にジスルフィド結合が形成され、構造を安定化させることができます。
還元: 還元反応はジスルフィド結合を切断し、より柔軟なペプチド構造をもたらす可能性があります。
置換: ペキシガナンは、特定のアミノ酸を他のアミノ酸に置き換えて、その抗菌活性または安定性を強化する置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。
還元: ジチオスレイトール (DTT) またはβ-メルカプトエタノールは一般的な還元剤です。
置換: アミノ酸誘導体と、DCC や BOP などのカップリング試薬は、置換反応に使用されます。
主要な生成物: これらの反応から生成される主な生成物には、安定性、活性、または特異性が高められた修飾されたペキシガナンペプチドが含まれます .
4. 科学研究への応用
ペキシガナンは、以下を含む、幅広い科学研究への応用を持っています。
化学: ペプチド合成、構造活性相関、およびペプチド-膜相互作用の研究のためのモデルペプチドとして使用されます。
生物学: 自然免疫における役割と、細菌膜との相互作用について調査されています。
医学: 主に糖尿病性足潰瘍の治療に使用されています。また、多剤耐性菌が原因の感染症など、他の細菌感染症の治療の可能性についても調査されています。
化学反応の分析
Types of Reactions: Pexiganan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to enhance its antimicrobial activity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used in substitution reactions.
Major Products: The major products formed from these reactions include modified this compound peptides with enhanced stability, activity, or specificity .
科学的研究の応用
Pexiganan has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-membrane interactions.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Primarily used in the treatment of diabetic foot ulcers. It is also being explored for its potential in treating other bacterial infections, including those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials for medical devices and wound dressings
作用機序
ペキシガナンは、細菌細胞膜を破壊することで、その抗菌効果を発揮します。細菌膜に結合して、トーラス型細孔を形成し、膜の脱分極、細胞内容物の漏出、最終的に細菌細胞の死を引き起こします。 ペプチドの両親媒性構造は、疎水性領域と親水性領域の両方を含んでおり、細菌膜の脂質二重層と効果的に相互作用することができます .
類似の化合物:
マガイニン: ペキシガナンが由来する天然ペプチド。抗菌特性は似ていますが、ペキシガナンほど安定性と効力は高くありません。
オミガナン: 作用機序は似ていますが、アミノ酸配列が異なる別の合成抗菌ペプチド。
ニシン: 食品保存に使用される天然の抗菌ペプチド。ペキシガナンとは構造と活性スペクトルが異なります。
ペキシガンの独自性: ペキシガナンは、その合成起源のために独自であり、これはそのアミノ酸配列を正確に制御し、安定性と活性を強化するための修飾を可能にします。 その広範囲の活性と、多剤耐性菌に対する有効性は、それを貴重な治療薬にします .
類似化合物との比較
Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.
Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.
Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.
Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .
特性
IUPAC Name |
6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGFSNZWHMDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H210N32O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
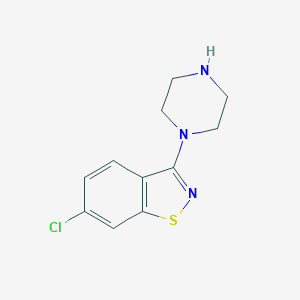


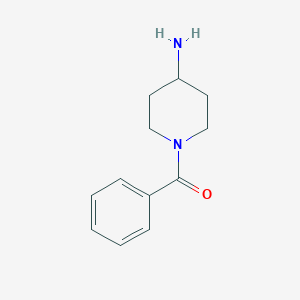

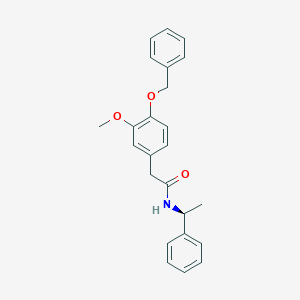
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

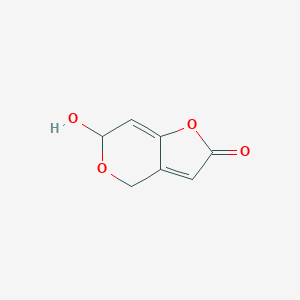
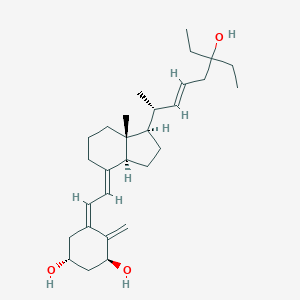
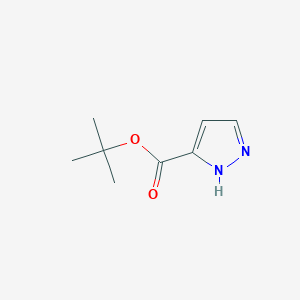
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
